

Application Notes and Protocols: AAT-008 in the CT26WT Colon Cancer Model

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Compound of Interest		
Compound Name:	AAT-008	
Cat. No.:	B10779028	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **AAT-008**, a selective prostaglandin E2 (PGE2)-EP4 receptor antagonist, in the widely utilized CT26WT syngeneic mouse model of colon cancer. The data and protocols presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of EP4 antagonists, both as a monotherapy and in combination with other treatment modalities such as radiotherapy.

Introduction

The CT26WT murine colon carcinoma is a well-established and immunogenic tumor model used extensively in preclinical immuno-oncology research.[1][2][3] This model is valuable for assessing the efficacy of novel immunomodulatory agents and their combinations.[1][4] Prostaglandin E2 (PGE2) has been shown to foster tumor proliferation and metastasis through its interaction with four receptor subtypes (EP1-4).[5][6] The EP4 receptor, in particular, plays a crucial role in the tumor microenvironment by promoting immunosuppression. **AAT-008** is a potent and selective antagonist of the PGE2-EP4 receptor, and its activity has been investigated in the CT26WT model to understand its potential as a cancer therapeutic.[5][7]

Data Presentation



The following tables summarize the quantitative data from studies evaluating the effect of **AAT-008** on tumor growth and the tumor immune microenvironment in the CT26WT colon cancer model.

Table 1: Effect of AAT-008 on CT26WT Tumor Growth Delay (Monotherapy)

Treatment Group	Mean Tumor Doubling Time (days) - Exp 1	Mean Tumor Doubling Time (days) - Exp 2
Vehicle	5.9	4.0
AAT-008 (3 mg/kg/day)	Not Tested	4.4
AAT-008 (10 mg/kg/day)	6.3	4.6
AAT-008 (30 mg/kg/day)	6.9	5.5

Data from a study investigating the effects of **AAT-008** in a murine colon cancer model.[7]

Table 2: Effect of **AAT-008** in Combination with Radiotherapy (RT) on CT26WT Tumor Growth Delay

Treatment Group	Mean Tumor Doubling Time (days) - Exp 1	Mean Tumor Doubling Time (days) - Exp 2
Vehicle + RT (9 Gy)	8.8	6.1
AAT-008 (3 mg/kg/day) + RT (9 Gy)	Not Tested	7.7
AAT-008 (10 mg/kg/day) + RT (9 Gy)	11.0	16.5
AAT-008 (30 mg/kg/day) + RT (9 Gy)	18.2	21.1

Data from a study evaluating the radiosensitizing effects of AAT-008.[7]



Table 3: Immunomodulatory Effects of **AAT-008** in Combination with Radiotherapy (RT) in CT26WT Tumors

Treatment Group	Mean Effector T cell (Teff) Proportion (%)	Mean Regulatory T cell (Treg) Proportion (%)	Mean Teff/Treg Ratio
Vehicle + RT (9 Gy)	31	4.0	10
AAT-008 (10 mg/kg/day) + RT (9 Gy)	43	Not Reported	Not Reported
AAT-008 (30 mg/kg/day) + RT (9 Gy)	Not Reported	1.5	22

Data from flow cytometry analysis of tumor-infiltrating lymphocytes.[7]

Experimental ProtocolsCT26WT Cell Culture

This protocol outlines the standard procedure for culturing CT26WT cells.

Materials:

- CT26.WT cell line (ATCC CRL-2638)
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)



- 75 cm² tissue culture flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.
- Thaw a cryopreserved vial of CT26.WT cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 125 x g for 5-10 minutes.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
- Transfer the cell suspension to a 75 cm² tissue culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium before splitting the cells into new flasks.[8]

In Vivo CT26WT Tumor Model Establishment and AAT-008 Treatment

This protocol details the establishment of subcutaneous CT26WT tumors in BALB/c mice and subsequent treatment with **AAT-008**.

Materials:

- · CT26WT cells
- 7-week-old female BALB/c mice



- · Hank's Balanced Salt Solution (HBSS) or PBS
- Syringes and needles
- AAT-008
- Vehicle for AAT-008
- Calipers

Procedure:

- Harvest CT26WT cells from culture and wash them with sterile PBS or HBSS.
- Resuspend the cells in sterile PBS or HBSS at a concentration of 5 x 10⁶ cells/mL.
- Inject 100 μ L of the cell suspension (5 x 10⁵ cells) subcutaneously into the right hind leg of each mouse.[5]
- Monitor tumor growth by measuring tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- When tumors reach a mean diameter of approximately 10-15 mm, randomize the mice into treatment groups.[5]
- Prepare **AAT-008** in the appropriate vehicle.
- Administer AAT-008 orally once or twice daily at the desired doses (e.g., 3, 10, 30 mg/kg/day).[5][7] Administer vehicle to the control group.
- For combination studies, irradiate tumors with a single dose of 9 Gy on day 3 of treatment.[5]
 [7]
- Continue treatment and tumor monitoring for the duration of the experiment.
- Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional animal care and use committee guidelines.



Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol describes the isolation and analysis of immune cells from CT26WT tumors.

Materials:

- Tumor dissociation kit
- 70 µm cell strainers
- Red Blood Cell Lysis Buffer
- FACS buffer (e.g., PBS with 2% FBS)
- Fluorescently conjugated antibodies against mouse CD45, CD8, CD4, FoxP3, and CD69.
- · Flow cytometer

Procedure:

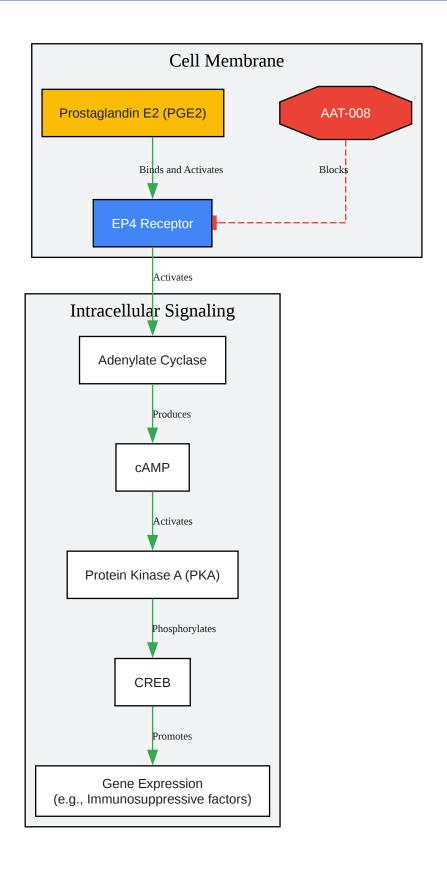
- Excise tumors from euthanized mice at the end of the treatment period.
- Mechanically and enzymatically dissociate the tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
- Filter the cell suspension through a 70 μm cell strainer.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with FACS buffer and resuspend them at an appropriate concentration.
- Stain the cells with a cocktail of fluorescently labeled antibodies for surface markers (e.g., CD45, CD8, CD4, CD69).
- For intracellular staining of transcription factors like FoxP3 (to identify regulatory T cells), fix
 and permeabilize the cells according to a standard protocol before adding the anti-FoxP3
 antibody.



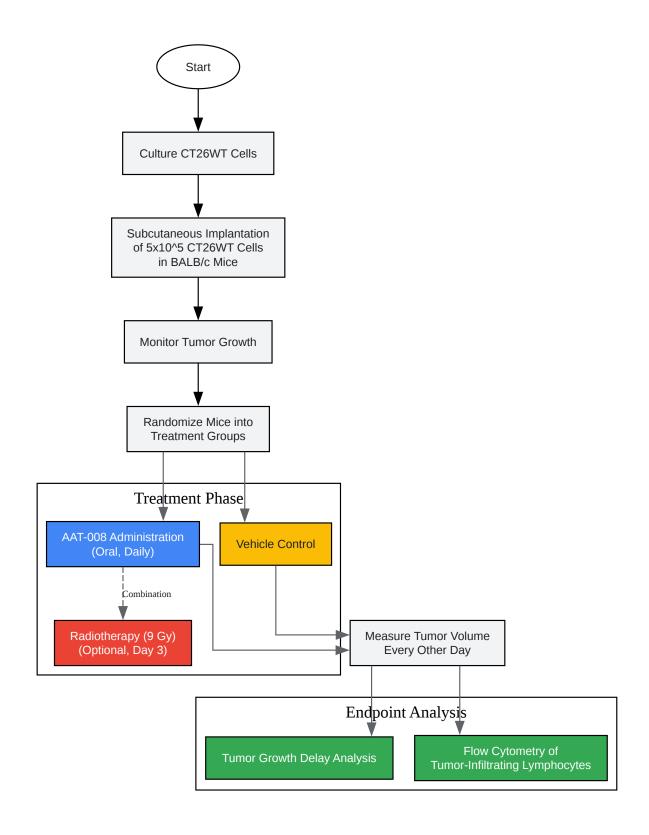
- · Acquire the stained cells on a flow cytometer.
- Analyze the data to quantify the populations of different immune cells, such as effector T cells (CD45+CD8+CD69+) and regulatory T cells (CD45+CD4+FoxP3+).[5][7]

Visualizations









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